molecular formula C6H5Br2NO3 B3021280 Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate CAS No. 460081-22-5

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate

Cat. No. B3021280
CAS RN: 460081-22-5
M. Wt: 298.92
InChI Key: FJGMBUMDLBUTNO-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate, also known as Ethyl 2,5-Dibromo-4-oxazolecarboxylic Acid Ester, is a chemical compound with the molecular formula C6H5Br2NO3 . It has a molecular weight of 298.92 . This compound is typically available in a neat format .


Molecular Structure Analysis

The molecular structure of Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate consists of an oxazole ring, which is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen . The ring is substituted at the 2 and 5 positions with bromine atoms and at the 4 position with a carboxylate ester group .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate were not found in the search results, oxazoles in general can undergo a variety of reactions. For instance, palladium-catalyzed direct arylation and alkenylation of oxazoles have been reported . The method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .


Physical And Chemical Properties Analysis

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate is a white solid . It has a density of 2.0±0.1 g/cm3 . The boiling point is calculated to be 323.2±45.0 ºC (760 mmHg) .

Scientific Research Applications

Mechanism of Action

Mode of Action

Oxazole derivatives have been known to exhibit various biological activities, suggesting that this compound may interact with multiple targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate are currently unknown . These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to determine these characteristics.

Result of Action

Some oxazole derivatives have been found to exhibit antimicrobial and cytotoxic activities , suggesting that this compound may have similar effects.

properties

IUPAC Name

ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGMBUMDLBUTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653834
Record name Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate

CAS RN

862731-70-2
Record name Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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